molecular formula C18H16N4O2 B2387544 1-(3-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-phenylurea CAS No. 1021082-18-7

1-(3-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-phenylurea

Cat. No.: B2387544
CAS No.: 1021082-18-7
M. Wt: 320.352
InChI Key: PHXPJFUUDUDTEE-UHFFFAOYSA-N
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Description

1-(3-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-phenylurea is a complex organic compound with a unique structure that includes a pyridazinone ring and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-phenylurea typically involves the following steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring is synthesized through the cyclization of appropriate precursors under controlled conditions. This step often involves the use of hydrazine derivatives and carbonyl compounds.

    Coupling with Phenylurea: The pyridazinone intermediate is then coupled with phenylurea under specific reaction conditions, such as the presence of a base and a suitable solvent, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(3-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-phenylurea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases and cancer.

    Material Science: It is explored for its use in the development of advanced materials, such as polymers and coatings.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular pathways.

Mechanism of Action

The mechanism of action of 1-(3-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-phenylurea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: This compound shares the pyridazinone ring structure but differs in its functional groups and overall structure.

    2-(2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)yl)acetyl)hydrazine carbothioamide: Another compound with a pyridazinone ring, used in different applications.

Uniqueness

1-(3-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-phenylurea is unique due to its specific combination of the pyridazinone ring and phenylurea moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

1-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-22-17(23)11-10-16(21-22)13-6-5-9-15(12-13)20-18(24)19-14-7-3-2-4-8-14/h2-12H,1H3,(H2,19,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXPJFUUDUDTEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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